

# The Discovery of Tubocurarine Chloride: A Technical and Historical Guide

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## Introduction

The discovery of **tubocurarine chloride** marks a pivotal moment in the history of pharmacology and medicine, transforming the landscape of anesthesia and surgery. This potent neuromuscular blocking agent, derived from the South American arrow poison known as curare, paved the way for modern surgical procedures by enabling controlled muscle relaxation. This in-depth guide provides a technical and historical account of the journey of **tubocurarine chloride** from a mysterious jungle toxin to a purified, life-saving pharmaceutical. It details the key experiments, the brilliant minds behind them, and the scientific rigor that unraveled its mechanism of action.

## Historical Timeline: From Poisoned Darts to a Purified Drug

The story of tubocurarine is one of incremental discovery, spanning centuries of exploration, observation, and meticulous scientific investigation.

Year(s)	Key Individual(s)	Contribution
16th Century	European Explorers	First documented encounters with "curare," the arrow poison used by indigenous South American tribes.[1]
1811-1814	Sir Benjamin Brodie	Conducted early experiments demonstrating that curare-poisoned animals could be kept alive with artificial respiration, suggesting the poison did not directly stop the heart.[2]
1844-1857	Claude Bernard	Through a series of elegant experiments on frogs, Bernard pinpointed the site of curare's action to the neuromuscular junction, demonstrating that it blocked nerve impulses to the muscles without affecting the nerve's ability to conduct or the muscle's ability to contract.[3][4]
1935	Harold King	A chemist at the National Institute for Medical Research in London, King was the first to isolate a pure, crystalline form of the active alkaloid from a museum sample of curare, which he named d-tubocurarine.[5][6][7]
1938	Richard Gill	Led an expedition to the Amazon rainforest to collect a large quantity of authentic curare and document its preparation by indigenous

people. This provided the raw material for further research and commercial production.

1942

Harold R. Griffith & G. Enid Johnson

Anesthesiologists in Montreal, Canada, who were the first to successfully use a standardized preparation of curare (Intocostrin) to produce muscle relaxation during surgery, revolutionizing the practice of anesthesia.[\[1\]](#)

1943

O. Wintersteiner & J.D. Dutcher

At the Squibb Institute for Medical Research, they isolated crystalline d-tubocurarine from *Chondrodendron tomentosum*, the plant species identified as a primary source of curare, confirming its botanical origin.  
[\[8\]](#)

## Key Experiments in the Discovery of Tubocurarine

The journey to understanding and purifying tubocurarine was marked by several groundbreaking experiments that laid the foundation for its clinical use.

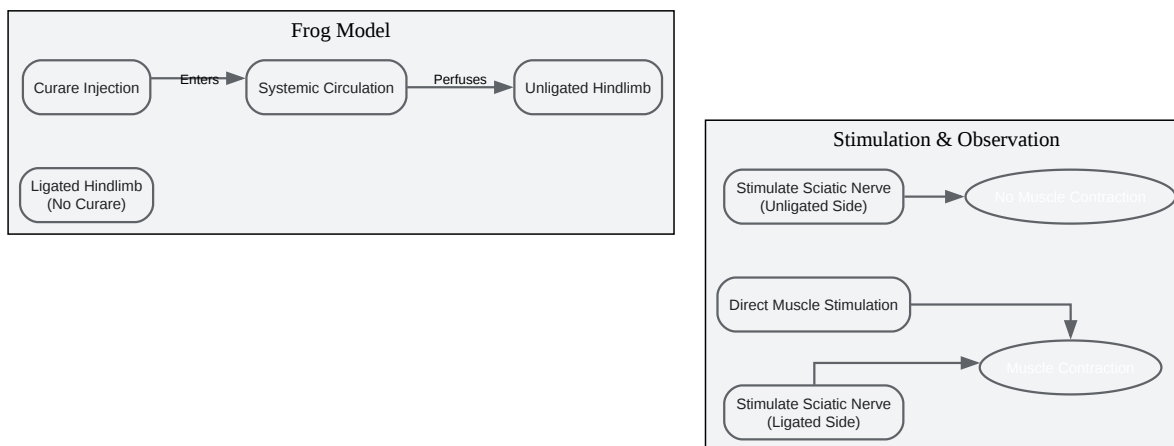
### Claude Bernard's Frog Experiments (c. 1844-1857)

Claude Bernard's meticulous experiments on frogs were instrumental in elucidating the physiological action of curare. His work is a classic example of early experimental pharmacology.

Experimental Protocol:

- **Animal Model:** Frogs were used due to their resilience and the accessibility of their neuromuscular preparations.

- Procedure:
  - A ligature was tied around the abdomen of a frog, excluding the sciatic nerve on one side. This procedure isolated the corresponding hindlimb from the systemic circulation while maintaining its nerve supply.
  - Curare was then injected into the frog's dorsal lymph sac.
  - The frog's voluntary movements were observed.
  - The sciatic nerves on both the ligated (unexposed to curare) and unligated (exposed to curare) sides were stimulated with an electrical current.
  - The muscles on both sides were also directly stimulated with an electrical current.
- Observations:
  - Voluntary movement ceased in the parts of the body exposed to curare.
  - Stimulation of the sciatic nerve on the unligated side produced no muscle contraction.
  - Stimulation of the sciatic nerve on the ligated side resulted in a normal muscle contraction in the protected limb.
  - Direct electrical stimulation of the muscles on both sides caused them to contract.
- Conclusion: Bernard concluded that curare did not affect the nerve's ability to conduct an impulse, nor the muscle's inherent contractility. Instead, it acted at the junction between the nerve and the muscle, blocking the transmission of the nerve's signal to the muscle.[\[3\]](#)[\[4\]](#)



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*Workflow of Claude Bernard's frog experiment.*

## Harold King's Isolation of d-Tubocurarine (1935)

Harold King's work represents a landmark in alkaloid chemistry, as he was the first to isolate the pure, crystalline active principle of curare.

Experimental Protocol:

- **Starting Material:** A museum specimen of "tube curare" (curare stored in bamboo tubes).
- **Extraction:** The crude curare was subjected to a series of extractions with different solvents to separate the various components.
- **Purification:** The extracts were further purified using techniques such as precipitation and recrystallization. King's meticulous work involved the separation of the quaternary ammonium salts, which he suspected were the active components.

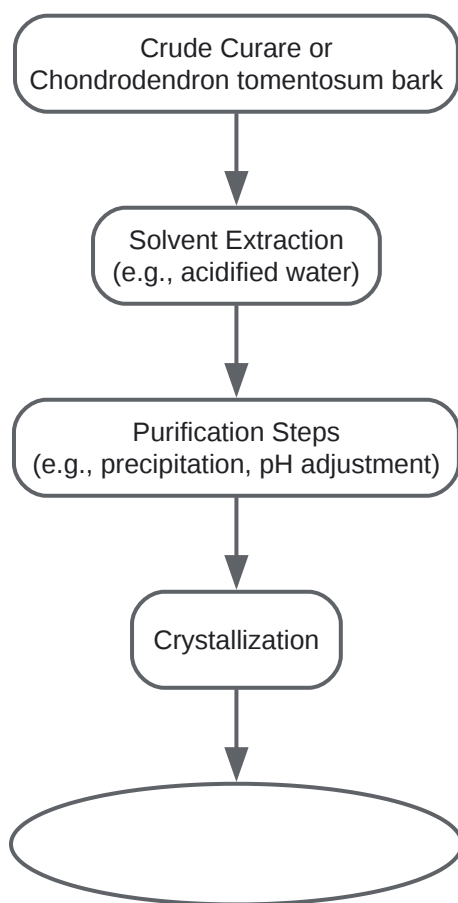
- **Crystallization:** Through careful manipulation of solvent conditions and pH, King was able to induce the formation of crystals of the pure alkaloid.
- **Characterization:** The crystalline compound was then subjected to chemical analysis to determine its elemental composition and molecular properties. He named the isolated compound d-tubocurarine.[6]

## Wintersteiner and Dutcher's Isolation from *Chondrodendron tomentosum* (1943)

This work confirmed the botanical source of d-tubocurarine and provided a more reliable source for its production.

### Experimental Protocol:

- **Starting Material:** Bark of the vine *Chondrodendron tomentosum*, obtained from Richard Gill's expedition.
- **Extraction:** The dried and ground bark was extracted with acidified water to solubilize the alkaloids.
- **Purification:**
  - The aqueous extract was made alkaline to precipitate the tertiary alkaloids, which were then removed by filtration.
  - The remaining aqueous solution, containing the quaternary alkaloids (including d-tubocurarine), was then treated with Reinecke salt to precipitate the alkaloids as reineckates.
  - The reineckate salts were decomposed, and the liberated alkaloids were further purified.
- **Crystallization:** Crystalline d-tubocurarine was obtained through a series of recrystallizations from different solvent systems. The identity of the isolated compound was confirmed by comparison with the d-tubocurarine isolated by Harold King.[8]



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*Generalized workflow for the isolation of d-tubocurarine.*

## Quantitative Data from Early Studies

Quantitative data from the very earliest discovery experiments are scarce in the modern sense. However, early bioassays were crucial for standardizing the potency of curare preparations.

## The Rabbit "Head-Drop" Assay

This was a common in vivo bioassay used to determine the potency of curare preparations before the availability of more sophisticated analytical techniques.

Methodology:

- A solution of the curare preparation was infused intravenously into a rabbit at a constant rate.

- The endpoint was the point at which the rabbit's neck muscles relaxed to the extent that it could no longer hold its head up.
- The amount of the preparation required to produce this "head-drop" was used as a measure of its potency.

Parameter	Description
Animal Model	Rabbit
Route of Administration	Intravenous infusion
Endpoint	Inability to hold head erect
Measurement	Dose required to produce the endpoint

This bioassay, while crude by modern standards, was essential for the development of standardized preparations of curare, such as Intocostin, which could be used with a predictable clinical effect.

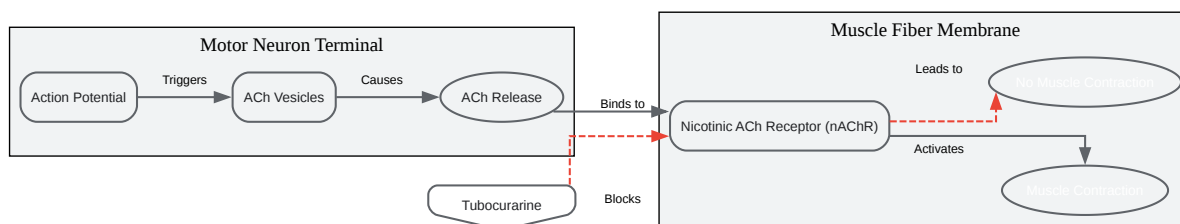
## Mechanism of Action: Neuromuscular Blockade

Tubocurarine exerts its effects at the neuromuscular junction, the specialized synapse where a motor neuron communicates with a muscle fiber.

Signaling Pathway:

- **Normal Transmission:** Under normal conditions, an action potential arriving at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh). ACh diffuses across the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane. This binding opens ion channels, leading to depolarization of the muscle membrane and subsequent muscle contraction.
- **Tubocurarine Action:** Tubocurarine is a competitive antagonist of nAChRs. It binds to the same receptors as ACh but does not activate them. By occupying the receptors, tubocurarine prevents ACh from binding, thereby blocking the transmission of the nerve impulse to the muscle. This results in muscle relaxation and, at higher doses, paralysis.





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*Signaling pathway at the neuromuscular junction.*

## Conclusion

The discovery of **tubocurarine chloride** is a compelling example of how a substance once feared as a poison was transformed into a valuable therapeutic agent through scientific inquiry. From the early physiological experiments of Claude Bernard to the chemical isolations by Harold King and others, the story of tubocurarine highlights the importance of interdisciplinary research. The development of this first neuromuscular blocking agent not only revolutionized surgery but also provided a powerful tool for studying the fundamental mechanisms of synaptic transmission, a legacy that continues to influence drug discovery and neuroscience today. While largely replaced by synthetic agents with more favorable side-effect profiles, the foundational role of **tubocurarine chloride** in pharmacology and medicine is undeniable.

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